N-(4-(dimethylamino)phenyl)-2-(2-((pyridin-4-ylmethyl)thio)thiazol-4-yl)acetamide
Description
N-(4-(Dimethylamino)phenyl)-2-(2-((pyridin-4-ylmethyl)thio)thiazol-4-yl)acetamide is a structurally complex acetamide derivative featuring a dimethylaminophenyl group linked to a thiazole ring substituted with a pyridinylmethylthio moiety.
Properties
IUPAC Name |
N-[4-(dimethylamino)phenyl]-2-[2-(pyridin-4-ylmethylsulfanyl)-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4OS2/c1-23(2)17-5-3-15(4-6-17)21-18(24)11-16-13-26-19(22-16)25-12-14-7-9-20-10-8-14/h3-10,13H,11-12H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKDSWRSAGRRPJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)SCC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the thiazole core One common approach is the reaction of 2-aminothiazole with an appropriate halide under basic conditions to introduce the pyridin-4-ylmethylthio group
Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient reactions. Large-scale production would also require stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form phenolic derivatives.
Reduction: The thiazole ring can be reduced to form thiol derivatives.
Substitution Reactions: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution Reactions: Nucleophiles such as alkyl halides and amines can be used in substitution reactions.
Major Products Formed:
Oxidation Products: Phenolic derivatives, quinones.
Reduction Products: Thiol derivatives, aminothiols.
Substitution Products: Alkylated or aminated derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block in organic synthesis, particularly in the construction of more complex molecules.
Biology: Its biological activity can be explored for potential use as a drug or therapeutic agent.
Medicine: The compound may have pharmacological properties that could be harnessed for the development of new medications.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific biological targets. Potential molecular targets could include enzymes, receptors, or other proteins. The compound may interact with these targets through binding or inhibition, leading to biological effects. Further research would be needed to elucidate the exact mechanism of action.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiazole-Acetamide Derivatives
Compounds such as 2-chloro-N-(thiazol-2-yl)acetamide () and N-(4-phenyl-2-thiazolyl)acetamide () share the thiazole-acetamide backbone but lack the pyridinylmethylthio substituent. Key differences include:
- Substituent Effects: The dimethylaminophenyl group in the target compound may enhance solubility compared to simpler aryl groups (e.g., phenyl or chloro-substituted phenyls) .
- Synthetic Routes : The target compound likely involves thioether formation (pyridinylmethylthio group), whereas analogs like 2-chloro-N-(thiazol-2-yl)acetamide are synthesized via direct alkylation of thiazole amines with chloroacetamide precursors .
Pyridinyl-Containing Thiazoles
Substituted 4-methyl-2-(4-pyridinyl)thiazole-5-carboxamide analogs () feature a pyridinyl group directly attached to the thiazole ring. Key contrasts include:
- Positional Isomerism : The pyridinyl group in the target compound is attached via a thioether at the thiazole’s 2-position, whereas carboxamide analogs have pyridinyl at the 2-position and a carboxamide at the 5-position.
- Biological Implications : Pyridinyl groups in both compounds may engage in π-π interactions, but the thioether linkage in the target compound could influence metabolic stability .
Thioether-Linked Acetamides
Compounds like N-(4-acetamidophenyl)-2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide () share the thioether-acetamide motif but replace the thiazole with a triazole ring. Differences include:
- Synthetic Complexity : The target compound’s thiazole-pyridinylmethylthio structure requires multi-step functionalization, while triazole analogs may be synthesized via click chemistry .
Structural and Pharmacokinetic Comparison Table
*LogP values estimated using fragment-based methods.
Research Implications and Gaps
- Activity Prediction : The target compound’s pyridinylmethylthio group may improve blood-brain barrier penetration compared to simpler thiazole-acetamides, but this requires experimental validation.
- Synthetic Challenges : Introducing the pyridinylmethylthio substituent necessitates careful optimization to avoid side reactions, as seen in analogous thioether syntheses .
- Biological Testing: While highlights kinase inhibition for pyridinyl-thiazoles, the target compound’s dimethylaminophenyl group could shift selectivity toward G protein-coupled receptors (GPCRs) or epigenetic targets .
Biological Activity
N-(4-(dimethylamino)phenyl)-2-(2-((pyridin-4-ylmethyl)thio)thiazol-4-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A dimethylamino group, which may enhance solubility and biological activity.
- A pyridinylmethyl thioether that could contribute to its interaction with biological targets.
- A thiazole ring, known for its role in various biological activities.
Structural Formula
Research indicates that compounds with similar structural motifs can exhibit a range of biological activities, including:
- Anticancer Activity : Thiazole derivatives have been shown to induce apoptosis in cancer cells through various mechanisms, including the inhibition of key proteins involved in cell survival pathways .
- Covalent Inhibition : The presence of electrophilic centers allows for covalent interactions with thiol groups in proteins, which is crucial for the inhibition of enzymes like GPX4, implicated in ferroptosis—a form of regulated cell death .
- Targeting Ferroptosis : The compound's thiazole moiety may act as a Michael acceptor, facilitating thiol addition and leading to cytotoxic effects in cancer cells .
Table 1: Biological Activities of Related Compounds
| Compound Name | Activity Type | Target | IC50 (nM) | Reference |
|---|---|---|---|---|
| Compound A | Anticancer | GPX4 | 50 | |
| Compound B | Ferroptosis | GPX4 | 25 | |
| Compound C | Apoptosis | Bcl-2 | 100 |
Case Studies
- Study on Ferroptosis Induction : A study demonstrated that thiazole derivatives selectively induce ferroptosis in cancer cells. The compound's structural features were linked to enhanced potency against GPX4, confirming its potential as an anticancer agent .
- In Vitro Evaluation : In vitro assays revealed significant cytotoxicity against various cancer cell lines, with mechanisms involving oxidative stress and disruption of redox balance .
Research Findings
Recent studies have highlighted the significance of the thiazole structure in drug design:
- Electrophilic Warheads : The ability to form covalent bonds with target proteins enhances selectivity and potency against specific pathways involved in cancer progression .
- Pharmacological Profiles : Compounds similar to this compound have shown promise in preclinical models for various cancers, indicating a need for further exploration in clinical settings .
Q & A
Q. What are the recommended synthetic routes for N-(4-(dimethylamino)phenyl)-2-(2-((pyridin-4-ylmethyl)thio)thiazol-4-yl)acetamide, and what critical reaction parameters influence yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions:
Thiazole Core Formation : Cyclocondensation of thiourea derivatives with α-haloketones under reflux (e.g., ethanol, 80°C) to form the thiazole ring .
Thioether Linkage : Reaction of the thiazole intermediate with pyridin-4-ylmethanethiol using a base (e.g., K₂CO₃) in acetone at 60–80°C to introduce the thioether group .
Acetamide Coupling : Acylation of the dimethylaminophenyl amine with a thiazolyl-acetic acid derivative using coupling agents (e.g., DCC/DMAP) in dichloromethane .
Critical Parameters :
- Temperature : Excessive heat (>100°C) may degrade thioether bonds; optimal range: 60–80°C .
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in thioether formation .
- Catalysts : Use of bases like triethylamine improves acylation efficiency .
Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the thiazole ring and acetamide linkage (e.g., δ 2.5–3.5 ppm for SCH₂ groups) .
- Mass Spectrometry (HRMS) : Validates molecular weight and detects impurities via isotopic patterns .
- HPLC : Reverse-phase C18 columns (ACN/water gradient) assess purity (>95% required for biological assays) .
- X-ray Crystallography : Resolves ambiguous stereochemistry in crystalline derivatives .
Advanced Research Questions
Q. How can researchers resolve discrepancies in biological activity data across studies involving thiazole-acetamide derivatives?
- Methodological Answer : Contradictions often arise from:
- Assay Variability : Standardize protocols (e.g., cell lines, incubation times). For example, notes that antimicrobial activity varies with bacterial strain (Gram+ vs. Gram–) .
- Structural Modifications : Compare analogs (e.g., pyridinyl vs. chlorophenyl substituents) using SAR tables (see Table 1 in ).
- Purity Verification : Re-test compounds with conflicting results using HPLC-MS to rule out degradation .
Q. What strategies optimize the regioselectivity of thioether formation during synthesis?
- Methodological Answer :
- Solvent Selection : Use DMF or DMSO to stabilize thiolate intermediates, favoring attack at the less sterically hindered position .
- Base Strength : Strong bases (e.g., NaH) enhance deprotonation of thiols, improving reaction efficiency .
- Protecting Groups : Temporarily block reactive sites (e.g., amine groups with Boc) to direct thioether linkage .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to simulate binding to enzymes (e.g., acetylcholinesterase). highlights pyridinyl-thiazole interactions with hydrophobic pockets .
- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to identify key residues (e.g., π-π stacking with tyrosine) .
- QSAR Models : Corrogate electronic parameters (e.g., logP, HOMO/LUMO) with bioactivity data to prioritize derivatives .
Data Contradiction Analysis Example
Scenario : Conflicting cytotoxicity results in MCF-7 vs. HeLa cell lines.
- Approach :
- Re-test compound batches for purity .
- Validate assay conditions (e.g., serum concentration, incubation time) .
- Perform transcriptomic profiling to identify differential target expression (e.g., EGFR in MCF-7) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
